molecular formula C20H17ClN2O3S2 B2778748 2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-73-5

2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2778748
M. Wt: 432.94
InChI Key: WEHVBXXPOXPXNK-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using various methods.

Scientific Research Applications

Structural and Functional Analysis

Compounds with structures related to 2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have been extensively studied for their potential in pharmaceutical applications due to their interesting chemical properties and biological activities.

  • Synthesis and Structural Characterization : Studies such as those by Abbasi et al. (2011) focused on the synthesis and crystallographic analysis of similar compounds, demonstrating the significance of specific structural features for their biological activities. The crystallographic study reveals interactions crucial for the stability of these structures, highlighting their potential in designing pharmaceutical agents (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

  • Anticancer Potential : Research into tetrahydroisoquinoline derivatives, as reported by Redda, Gangapuram, & Ardley (2010), showcases the anticancer potential of these compounds. The structural moiety is a common feature in biologically active molecules, indicating the importance of such structures in developing new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

  • Antimicrobial and Antitubercular Activities : The synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, as explored by Marvadi et al. (2020), highlights the antimycobacterial activity against M. tuberculosis, showing promise for the treatment of tuberculosis. This underscores the potential of structurally similar compounds in antimicrobial and antitubercular therapies (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

  • Cross-Coupling Reactions for Pharmaceutical Synthesis : The work by Tan, Ran, & You (2018) on iridium-catalyzed oxidative cross-coupling reactions provides a pathway to synthesize (2-thienyl)benzamide skeletons. These methodologies contribute to the synthesis of compounds with potential pharmaceutical applications, particularly in creating structures conducive to drug development (Tan, Ran, & You, 2018).

properties

IUPAC Name

2-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-17-7-2-1-6-16(17)20(24)22-15-10-9-14-5-3-11-23(18(14)13-15)28(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHVBXXPOXPXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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